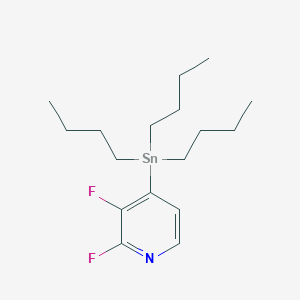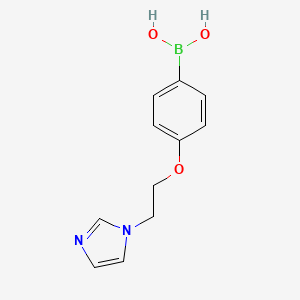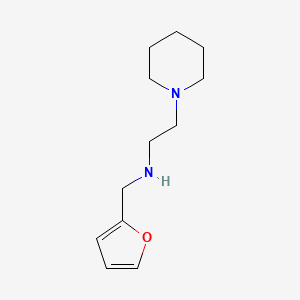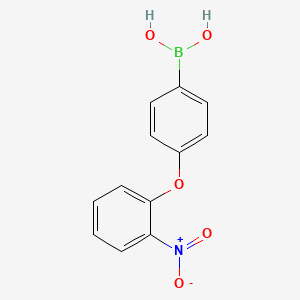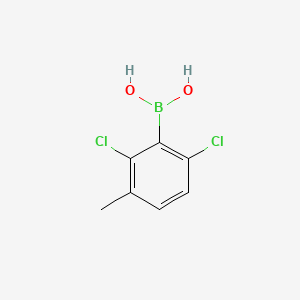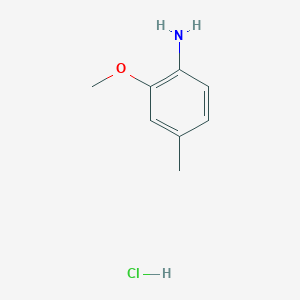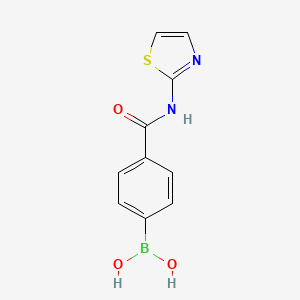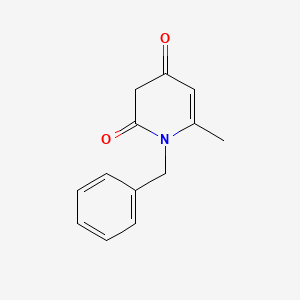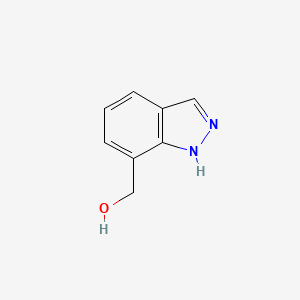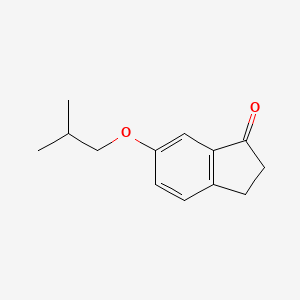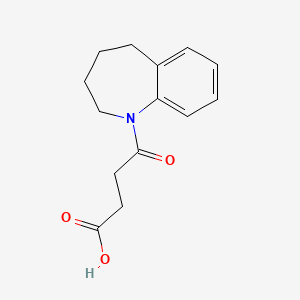
4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid
Übersicht
Beschreibung
“4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.28968 .
Molecular Structure Analysis
The molecular structure of “4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid” consists of a benzazepine ring attached to a butanoic acid group via an oxo bridge .Physical And Chemical Properties Analysis
The predicted boiling point of “4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid” is 518.1±43.0 °C, and its predicted density is 1.212±0.06 g/cm3 . The predicted pKa value is 4.56±0.17 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole derivatives, which include the core structure of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid, have shown promising antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be synthesized into derivatives that may serve as potent antiviral agents.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds can be used to treat conditions like arthritis and other chronic inflammatory diseases . The benzazepin moiety in the compound could enhance its binding affinity to relevant biological targets, thereby increasing its anti-inflammatory potential.
Anticancer Applications
The structural complexity of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid makes it a candidate for anticancer drug development. Indole derivatives have been found to possess anticancer activities, which could be due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Antibacterial Activity
Research has indicated that certain indole derivatives exhibit antibacterial activity against common pathogens such as E. coli and S. aureus . The compound could be modified to enhance its antibacterial properties, potentially leading to the development of new antibiotics.
Enzyme Inhibition
Indole derivatives have been shown to act as inhibitors of various enzymes, which is crucial in the treatment of diseases like Alzheimer’s and Parkinson’s . The benzazepin component could be pivotal in designing enzyme inhibitors that have higher selectivity and potency.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(8-9-14(17)18)15-10-4-3-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEOETSOQLSHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)
